Methyl 4-nitrophenyl phosphate

Description

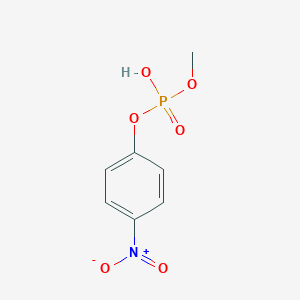

Structure

3D Structure

Properties

IUPAC Name |

methyl (4-nitrophenyl) hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8NO6P/c1-13-15(11,12)14-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLXIIVUAKWFJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8NO6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276699 |

Source

|

| Record name | Methyl 4-nitrophenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15930-83-3 |

Source

|

| Record name | Methyl 4-nitrophenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: Methyl 4-Nitrophenyl Phosphate (M4NP)

[4][5][6][7]

Executive Summary

Methyl 4-nitrophenyl phosphate (M4NP) is the mono-methyl ester of 4-nitrophenyl phosphoric acid.[3][4] In the context of chemical warfare agent (CWA) decontamination research, it is defined as the "toxic intermediate" formed during the hydrolysis of Methyl Paraoxon (DMNP) .

Unlike the benign hydrolysis product Dimethyl Phosphate (DMP) , M4NP retains the 4-nitrophenyl leaving group and a reactive phosphorus core, allowing it to maintain acetylcholinesterase (AChE) inhibitory potential. Researchers must distinguish between the P–O cleavage pathway (detoxification) and the C–O cleavage pathway (formation of toxic M4NP) when designing catalytic scavengers.[3]

Chemical Identity & Physicochemical Profile[1][7][8][9][10][11]

| Property | Data |

| Chemical Name | Methyl 4-nitrophenyl phosphate (Mono-methyl paraoxon) |

| Abbreviation | M4NP |

| CAS Number | 15930-83-3 |

| Molecular Formula | C₇H₈NO₆P |

| Molecular Weight | 233.12 g/mol |

| Structure Type | Phosphoric acid diester (Acidic) |

| Key Functional Groups | Phosphoryl (P=O), Methoxy (–OCH₃), 4-Nitrophenoxy (–OC₆H₄NO₂) |

| Acidity (pKa) | ~1.5 – 2.0 (Phosphate OH group) |

| Solubility | Soluble in water (as anion), alcohols, DMSO |

Analytical Characterization (³¹P NMR)

Differentiation between the parent simulant (DMNP), the toxic intermediate (M4NP), and the safe product (DMP) is performed via ³¹P NMR.[1][2][5]

| Species | Chemical Shift (δ, ppm) | Multiplicity (¹H-coupled) | Status |

| DMNP (Methyl Paraoxon) | -4.9 ppm | Septet / Multiplet | Parent (Toxic) |

| M4NP | -5.5 ppm | Quartet ( | Toxic Intermediate |

| DMP (Dimethyl Phosphate) | +2.4 ppm | Septet | Safe Product |

Note: Shifts are solvent-dependent (typically reported in DMSO-d₆ or buffered D₂O). The quartet splitting of M4NP arises from coupling to the single methoxy group protons.[3]

Mechanistic Chemistry: The "Toxic Pathway"

The formation of M4NP is a competitive side-reaction during the decontamination of Methyl Paraoxon.[3] The reaction pathway is dictated by the pH and the nucleophilicity of the catalyst.[1][2][3]

Pathway A: Detoxification (P–O Cleavage)

-

Mechanism: Nucleophilic attack (e.g., OH⁻) directly on the Phosphorus atom.[3]

-

Leaving Group: 4-Nitrophenolate (Yellow color,

= 405 nm).[3][4] -

Product: Dimethyl Phosphate (DMP) + 4-Nitrophenol.[3][4][5][6]

-

Condition: Favored at pH > 10 or with "hard" nucleophiles.[3]

Pathway B: Intoxication (C–O Cleavage)

-

Leaving Group: Methyl 4-nitrophenyl phosphate anion (M4NP).[3][4][7][8][9]

-

Condition: Favored at pH < 9 or with highly nucleophilic amines (e.g., Quinuclidine, DABCO) that prefer the alkyl carbon over the phosphorus center.

Visualization: Hydrolysis Pathways

The following diagram illustrates the bifurcation between safe detoxification and the formation of M4NP.[3][6]

Caption: Competitive hydrolysis pathways of Methyl Paraoxon. Path A (Green) yields safe products; Path B (Red) yields the toxic M4NP intermediate.

Biological Relevance & Toxicity[3]

Acetylcholinesterase (AChE) Inhibition

M4NP is not a benign byproduct.[1][3] Although it is a mono-ester (and anionic at physiological pH), it retains the specific structural motif required for enzyme inhibition:

-

Leaving Group: The 4-nitrophenyl group is electron-withdrawing, activating the phosphorus center.[3]

-

Phosphorylation: M4NP can phosphorylate the serine residue in the catalytic triad of AChE, leading to inhibition, albeit with different kinetics than the neutral triester (DMNP).[3]

Key Insight for Drug Developers: In decontamination assays, the disappearance of the parent DMNP peak in NMR or HPLC does not guarantee safety if the product spectrum shows M4NP (-5.5 ppm).[3] A "total phosphorus" analysis is required to ensure conversion to the inert Dimethyl Phosphate (+2.4 ppm).[3]

Experimental Protocols

Protocol A: Detection via ³¹P NMR

This protocol validates the hydrolysis pathway of DMNP and quantifies M4NP formation.[3]

Materials:

-

400 MHz (or higher) NMR Spectrometer.[3]

-

Internal Standard: Triphenyl phosphate (TPP) or Phosphoric acid (0 ppm).[3]

Workflow:

-

Preparation: Dissolve 10 mM Methyl Paraoxon (DMNP) in 0.5 mL of solvent.

-

Catalyst Addition: Add 50 mM of the nucleophile/catalyst (e.g., amine base, MOF, or enzyme).[3]

-

Acquisition:

-

Set temperature to 25°C.

-

Acquire ³¹P spectra (proton-decoupled) at t=0, 5, 10, 30, and 60 mins.

-

Optional: Acquire proton-coupled ³¹P spectra to verify the quartet splitting of M4NP.

-

-

Analysis:

-

Integrate peaks relative to the internal standard.

-

Calculation: % Conversion =

. -

Selectivity: Calculate ratio of Path A (DMP) vs Path B (M4NP).

-

Protocol B: Synthesis of M4NP (In Situ)

For toxicity studies, M4NP is rarely isolated as a solid due to stability issues; it is generated in situ.[3]

-

Reactants: Mix Methyl Paraoxon (DMNP) with 2 equivalents of Quinuclidine or DABCO in acetonitrile/water (1:1).

-

Reaction: Stir at room temperature for 1 hour.

-

Validation: These nucleophiles exclusively drive the S_N2 attack on the methyl group (Path B), yielding >98% M4NP.[3]

-

Usage: Use the solution immediately for AChE inhibition assays or further hydrolysis studies.[3]

Safety & Handling

-

Hazard Class: Organophosphate / Acutely Toxic.[3]

-

PPE: Nitrile gloves (double gloved), lab coat, safety goggles.[3] Work inside a fume hood.

-

Neutralization: Do not use simple water or weak bases, as this may persist M4NP.[3] Use 10% NaOH or commercial decontamination solutions (e.g., Decon90) to force the reaction to the safe Dimethyl Phosphate (DMP) and 4-nitrophenolate.

References

-

Instantaneous Hydrolysis of Methyl Paraoxon Nerve Agent Simulant Is Catalyzed by Nontoxic Aminoguanidine Imines. Source: ACS Omega (2025).[3] Context: Defines M4NP as the major product at pH < 9 and details the NMR shifts (-5.5 ppm). URL:[Link]

-

Investigating the breakdown of the nerve agent simulant methyl paraoxon... using nitrogen containing bases. Source: Organic & Biomolecular Chemistry (2018).[3][9] Context: Explains the nucleophilic attack mechanism (C-O vs P-O cleavage) and the toxicity of the M4NP byproduct.[2] URL:[Link]

-

Efficient Decontamination of Organophosphate-Based Pesticides and Nerve Agent Simulants Mediated by N-Containing Nucleophiles. Source: ACS Omega (2025).[3] Context: Confirms M4NP shares a similar mode of action with DMNP on acetylcholinesterase.[1][3] URL:[Link]

-

Kinetic and Thermodynamic Aspects of Phosphate Diester Hydrolysis. Source: Journal of Applied Organometallic Chemistry.[3] Context: Provides kinetic data on the hydrolysis of nitrophenyl phosphate diesters. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. P-NITROPHENYL PHOSPHATE MAGNESIUM SALT | CAS#:32348-90-6 | Chemsrc [chemsrc.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 7. rsc.org [rsc.org]

- 8. Instantaneous Hydrolysis of Methyl Paraoxon Nerve Agent Simulant Is Catalyzed by Nontoxic Aminoguanidine Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Purification of Methyl 4-Nitrophenyl Phosphates

Target Analytes: Dimethyl 4-nitrophenyl phosphate (Paraoxon-methyl) & Monomethyl 4-nitrophenyl phosphate. Application: Acetylcholinesterase (AChE) Inhibition Studies, Phosphatase Substrates, and Toxicology Standards.

Executive Summary & Strategic Distinction

In drug development and toxicology, "Methyl 4-nitrophenyl phosphate" often refers ambiguously to one of two distinct chemical species. Precise identification of the target molecule is the first step in experimental design:

-

Dimethyl 4-nitrophenyl phosphate (Paraoxon-methyl): The phosphotriester. This is a potent, direct-acting AChE inhibitor and the toxic metabolite of the pesticide Methyl Parathion. It is the primary target for toxicology and nerve agent simulant studies.

-

Monomethyl 4-nitrophenyl phosphate: The phosphodiester. This is a hydrolysis product often used as a specific substrate for phosphodiesterases or as a metabolite standard.

This guide prioritizes the synthesis of the Dimethyl ester (Paraoxon-methyl) , as it is the parent compound. A subsection is provided for the controlled hydrolysis required to generate the Monomethyl ester from the parent compound.

Core Chemical Strategy

The synthesis relies on a Nucleophilic Substitution at Phosphorus (

-

Thermodynamic Driver: Formation of the stable P-O-Aryl bond and precipitation of the amine-hydrochloride salt.

-

Kinetic Control: Low temperature (

) is strictly required to prevent double-substitution or polymerization.

Synthesis of Dimethyl 4-Nitrophenyl Phosphate (Paraoxon-Methyl)

Reaction Scheme

The synthesis couples dimethyl chlorophosphate with 4-nitrophenol using a tertiary amine base to scavenge the HCl by-product.

Caption: Nucleophilic substitution pathway for Paraoxon-methyl synthesis via base-catalyzed condensation.

Reagents & Materials

| Component | Purity | Role | Critical Note |

| Dimethyl Chlorophosphate | >97% | Electrophile | Moisture Sensitive. Hydrolyzes to dimethyl phosphate rapidly. Handle under |

| 4-Nitrophenol | >99% | Nucleophile | Recrystallize from toluene if impure. |

| Triethylamine (TEA) | >99% | Base | Must be dry. Distill over KOH if yellow/wet. |

| Dichloromethane (DCM) | Anhydrous | Solvent | Aprotic solvent prevents hydrolysis side-reactions. |

Detailed Protocol

Step 1: Preparation of the Nucleophile Solution

-

Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Charge the RBF with 4-Nitrophenol (13.9 g, 100 mmol) .

-

Add anhydrous DCM (100 mL) . Stir until dissolved.

-

Add Triethylamine (15.3 mL, 110 mmol) . The solution will turn yellow due to the formation of the nitrophenoxide anion.

-

Cool the mixture to 0°C using an ice/water bath.

Step 2: Electrophile Addition (Kinetic Control)

-

Charge the addition funnel with Dimethyl chlorophosphate (14.45 g, 100 mmol) diluted in 20 mL anhydrous DCM .

-

Crucial: Add the chlorophosphate solution dropwise over 30-45 minutes .

-

Reasoning: Rapid addition causes localized heating, leading to side products (pyrophosphates).

-

-

Maintain internal temperature below 5°C.

-

A white precipitate (Triethylamine Hydrochloride) will form immediately.

Step 3: Reaction Completion

-

Allow the reaction to warm to Room Temperature (25°C) naturally.

-

Stir for 4–6 hours .

-

TLC Check: Silica plate, 50:50 Hexane:Ethyl Acetate. Look for the disappearance of 4-nitrophenol (

) and appearance of product (

Purification & Work-up[1][2][3][4]

The major impurity is unreacted 4-nitrophenol. Because 4-nitrophenol is acidic (

Purification Workflow

Caption: Work-up strategy utilizing pH-dependent solubility to remove unreacted phenol.

Protocol:

-

Filtration: Filter the reaction mixture through a sintered glass funnel to remove the solid Triethylamine Hydrochloride salt.

-

The "Yellow Wash": Transfer the filtrate to a separatory funnel. Wash with cold 5%

(3 x 50 mL) .-

Visual Indicator: The aqueous layer will turn bright yellow if unreacted 4-nitrophenol is present. Repeat washing until the aqueous layer is nearly colorless.

-

-

Brine Wash: Wash the organic layer once with saturated brine to remove trapped water.

-

Drying: Dry over anhydrous

for 15 minutes. Filter. -

Concentration: Remove solvent via rotary evaporation (

, reduced pressure).-

Result: A pale yellow, viscous oil.

-

-

Flash Chromatography (If high purity >99% is required):

-

Stationary Phase: Silica Gel 60.

-

Eluent: Gradient 0%

30% Acetone in Hexane.

-

Controlled Hydrolysis (To Access Monomethyl Ester)

If your target is Monomethyl 4-nitrophenyl phosphate , you must hydrolyze the diester synthesized above.

-

Reagents: Paraoxon-methyl (from Section 2), Sodium Iodide (NaI), Acetone.

-

Mechanism:

dealkylation (Demethylation). -

Protocol:

-

Dissolve Paraoxon-methyl (1 eq) in dry acetone.

-

Add Sodium Iodide (1.1 eq).

-

Reflux for 4 hours. The sodium salt of the mono-ester will precipitate.

-

Filter the solid. This is Sodium methyl 4-nitrophenyl phosphate .

-

Analytical Validation

Validation is critical to ensure the product is the phosphate (

NMR Specification Table

| Nucleus | Chemical Shift ( | Multiplicity | Assignment |

| -4.0 to -6.0 | Singlet | Phosphate Core ( | |

| +2.8 | Singlet | Impurity: Dimethyl Phosphate (Hydrolysis) | |

| +60 to +70 | Singlet | Impurity: Methyl Parathion ( | |

| 3.95 | Doublet ( | ||

| 7.42, 8.25 | Doublets | Aromatic Protons (AA'BB' system) |

Interpretation:

-

The coupling constant (

) of ~11 Hz on the methoxy doublet is the signature of the -

A

signal near 0 ppm indicates contamination with phosphoric acid or total hydrolysis.

Safety & Deactivation (Critical)

Hazard Warning: Dimethyl 4-nitrophenyl phosphate (Paraoxon-methyl) is a potent Cholinesterase Inhibitor . It is acutely toxic by inhalation, ingestion, and skin absorption.[1] It is significantly more toxic than its parent pesticide, Methyl Parathion.

Handling Protocols:

-

Engineering Controls: All synthesis and handling must occur inside a certified chemical fume hood.

-

PPE: Double nitrile gloves (or Butyl rubber), lab coat, and safety goggles are mandatory.

-

Deactivation Solution (Spill Control):

References

-

CDC/NIOSH. (n.d.). Methyl Parathion: Systemic Agent Information. Centers for Disease Control and Prevention. [Link]

-

Kovacs, H., et al. (2005). Quantitative 31P NMR Spectroscopy: Principles and Applications. MDPI. [Link]

-

Royal Society of Chemistry. (2020). Hydrolysis of Methyl Paraoxon: NMR Monitoring. RSC Advances. [Link]

-

PubChem. (n.d.). Paraoxon-methyl (CID 6095). National Library of Medicine. [Link]

Sources

An In-depth Technical Guide to p-Nitrophenyl Phosphate (pNPP): A Chromogenic Substrate for Phosphatase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biochemical and clinical assays, the precise measurement of enzyme activity is paramount. This guide provides a comprehensive technical overview of para-Nitrophenyl Phosphate (pNPP), a widely utilized chromogenic substrate for the detection and quantification of various phosphatases, including alkaline and acid phosphatases. While related compounds such as Methyl 4-nitrophenyl phosphate exist, pNPP, with a CAS Number of 330-13-2, is the cornerstone substrate in this class for applications ranging from enzyme-linked immunosorbent assays (ELISA) to fundamental enzyme kinetics research.[1][2][3] Its prominence stems from the simplicity and sensitivity of its colorimetric detection method. This guide will delve into the chemical properties of pNPP, the mechanism of its enzymatic hydrolysis, a detailed protocol for its use in a standard phosphatase assay, and its broader applications in scientific research.

Chemical and Physical Properties

p-Nitrophenyl phosphate is a synthetic organophosphate compound, specifically an aryl phosphate ester. The molecule consists of a phosphate group esterified to the hydroxyl group of 4-nitrophenol.[1] The presence of the electron-withdrawing nitro group on the phenyl ring is a key feature, rendering the phosphate ester bond susceptible to enzymatic cleavage.[1]

| Property | Value | Source |

| CAS Number | 330-13-2 | [3] |

| Molecular Formula | C₆H₆NO₆P | [3] |

| Molecular Weight | 219.09 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [3] |

| Hydrolysis Product | p-Nitrophenol (pNP) | [1] |

| Maximum Absorbance (Product) | 405 nm | [2] |

Mechanism of Action: Enzymatic Hydrolysis

The utility of pNPP as a substrate lies in its enzymatic hydrolysis, which generates a colored product that can be easily quantified using spectrophotometry. Phosphatases catalyze the cleavage of the phosphate group from pNPP.[2] This reaction yields inorganic phosphate and p-nitrophenol (pNP). Under alkaline conditions (typically pH > 8), the hydroxyl group of p-nitrophenol is deprotonated to form the p-nitrophenolate ion, which exhibits a distinct yellow color.[1] The intensity of this yellow color is directly proportional to the amount of pNP produced, and therefore, to the activity of the phosphatase enzyme. The reaction can be monitored by measuring the absorbance of the solution at 405 nm.[2]

Caption: Enzymatic hydrolysis of pNPP and subsequent color development.

Experimental Protocol: Alkaline Phosphatase Activity Assay

This protocol outlines a general method for determining alkaline phosphatase activity using pNPP as a substrate in a 96-well microplate format.

Reagents and Materials

-

pNPP Substrate Solution: Dissolve pNPP disodium salt in a suitable substrate buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8) to a final concentration of 1 mg/mL. This solution should be prepared fresh and protected from light.

-

Stop Solution: 3 N Sodium Hydroxide (NaOH).

-

Enzyme Sample: Purified alkaline phosphatase or a biological sample containing the enzyme, diluted in an appropriate buffer (e.g., Tris-buffered saline).

-

96-well clear flat-bottom microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

Assay Procedure

-

Reagent Preparation: Allow all reagents to reach room temperature before use.

-

Sample Preparation: Prepare serial dilutions of the enzyme sample in the dilution buffer.

-

Assay Setup:

-

Add 50 µL of each enzyme dilution to the wells of the microplate.

-

Include a blank well containing 50 µL of the dilution buffer without the enzyme for background correction.

-

-

Initiate Reaction: Add 100 µL of the freshly prepared pNPP Substrate Solution to each well. Mix gently by tapping the plate.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes. The optimal incubation time may vary depending on the enzyme activity and should be determined empirically. Protect the plate from light during this step.

-

Stop Reaction: Add 50 µL of 3 N NaOH Stop Solution to each well to terminate the enzymatic reaction. The stop solution also raises the pH, ensuring the complete formation of the yellow p-nitrophenolate ion.

-

Measurement: Read the absorbance of each well at 405 nm using a microplate reader.

Caption: Workflow for a typical pNPP-based alkaline phosphatase assay.

Data Analysis and Interpretation

The activity of the phosphatase is calculated based on the rate of p-nitrophenol production. To quantify this, a standard curve of known p-nitrophenol concentrations is typically prepared and their corresponding absorbances at 405 nm are measured. This allows for the conversion of the absorbance values from the enzymatic reaction into the concentration of the product formed. Enzyme activity is often expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes a specific amount of substrate per unit of time under defined conditions. For example, one unit of protein phosphatase activity can be defined as the amount of enzyme that hydrolyzes 1 nanomole of pNPP in one minute at 30°C.[4]

Applications in Research and Drug Development

The simplicity and reliability of the pNPP assay have led to its widespread adoption in various scientific disciplines:

-

Enzyme-Linked Immunosorbent Assay (ELISA): pNPP is a standard substrate for alkaline phosphatase-conjugated secondary antibodies in ELISA, a technique widely used in diagnostics and research to quantify proteins and other biomolecules.[1]

-

Enzyme Kinetics: As a model substrate, pNPP is instrumental in studying the kinetics and inhibition of various phosphatases. This is crucial for characterizing enzyme function and for the discovery of potential drug candidates.[1]

-

High-Throughput Screening (HTS): The straightforward nature of the pNPP assay makes it well-suited for HTS campaigns aimed at identifying inhibitors of protein tyrosine phosphatases (PTPs) and other phosphatases, which are significant targets in drug development.[1]

-

Biochemical Assays: It is broadly used to measure phosphatase activity in various biological samples, including cell lysates and tissue homogenates, as well as in purified enzyme preparations.[1]

Conclusion

p-Nitrophenyl phosphate remains an indispensable tool in the arsenal of researchers and scientists in both academic and industrial settings. Its utility as a chromogenic substrate provides a robust, sensitive, and cost-effective method for the quantification of phosphatase activity. A thorough understanding of its chemical properties, the mechanism of its enzymatic hydrolysis, and the specifics of the assay protocol, as detailed in this guide, is essential for its effective application in a wide array of research and development endeavors.

References

-

CliniSciences. p-Nitrophenyl Phosphate (pNPP, KR-pT-IRR), Phosphatase BioAssay™ Kit. [Link]

-

Purdue University. Total Chemical Synthesis of RNF4 by Sequential Native Chemical Ligation: C-To-N Versus N-To-C Strategies. [Link]

-

ResearchGate. The non-enzymatic hydrolysis of p-nitrophenyl phosphate. [Link]

-

Wikipedia. 4-nitrophenylphosphatase. [Link]

- Google Patents.

-

Wikipedia. para-Nitrophenylphosphate. [Link]

-

YouTube. ANU CHEM1201 Experiment 4: Enzyme catalysed hydrolysis of p-nitrophenyl phosphate. [Link]

- Google Patents.

-

Bulgarian Chemical Communications. 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies. [Link]

-

PubMed. Organophosphate inhibitors: the reactions of bis(p-nitrophenyl) methyl phosphate with liver carboxylesterases and alpha-chymotrypsin. [Link]

-

Inorganica Chimica Acta. Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. [Link]

-

Loba Chemie. 4-NITROPHENYL PHOSPHATE. [Link]

-

ResearchGate. (A) Para-nitrophenyl phosphate (pNPP) is a generic phosphatase.... [Link]

Sources

Methyl 4-Nitrophenyl Phosphate (MpNPP): A Mechanistic Probe for Phosphodiesterase Activity and Catalytic Promiscuity

Part 1: Executive Technical Summary

Methyl 4-nitrophenyl phosphate (MpNPP) is a specialized phosphate diester probe used primarily in mechanistic enzymology and physical organic chemistry. Unlike its ubiquitous monoester counterpart, p-nitrophenyl phosphate (pNPP), which serves as the gold standard for phosphatase activity (e.g., Alkaline Phosphatase, ALP), MpNPP is engineered to interrogate phosphodiesterase (PDE) activity and the promiscuous catalytic capabilities of phosphoryl transfer enzymes.

For drug development professionals and biochemists, MpNPP serves three critical functions:

-

Differentiation of Active Sites: It distinguishes between monoesterase (AP-like) and diesterase (NPP-like) active site geometries.

-

Transition State Analysis: It allows for the construction of Linear Free Energy Relationships (LFER) to map the charge distribution in the transition state of phosphoryl transfer reactions.

-

Toxicological Modeling: It acts as a stable, chromogenic surrogate for the degradation intermediates of organophosphate nerve agents (e.g., Methyl Paraoxon), aiding in the development of bio-scavengers.

Part 2: Chemical Logic & Mechanistic Grounding

The Structural Hierarchy of Nitrophenyl Probes

To understand the utility of MpNPP, one must situate it within the phosphorolytic landscape. The number of ester linkages dictates the electronic environment of the phosphorus center and the steric demands on the enzyme.

| Compound | Class | Structure | Primary Biochemical Target |

| pNPP | Monoester | Alkaline Phosphatase (ALP), PTPs | |

| MpNPP | Diester | Nucleotide Pyrophosphatase (NPP) , Promiscuous ALP | |

| Methyl Paraoxon | Triester | Acetylcholinesterase (AChE), Phosphotriesterase (PTE) |

Why MpNPP?

The hydrolysis of MpNPP releases p-nitrophenol (pNP), a chromophore with a molar extinction coefficient (

The "Promiscuity" Hypothesis

MpNPP is the central tool for studying the evolutionary link between phosphatases and phosphodiesterases. Native Alkaline Phosphatase (AP) hydrolyzes phosphate monoesters

Part 3: Experimental Protocols

Protocol A: Synthesis of Methyl 4-Nitrophenyl Phosphate (Sodium Salt)

Note: Commercial availability of MpNPP is sporadic compared to pNPP. Custom synthesis is often required for high-purity kinetic studies.

Objective: Synthesize MpNPP diester free from monoester contamination.

Reagents:

Step-by-Step Methodology:

-

Activation: Dissolve p-nitrophenol (1 eq) in dry pyridine. Add dropwise to a solution of

(1 eq) in pyridine at 0°C. Stir for 45 min to form the phosphorodichloridate intermediate. -

Esterification: Slowly add anhydrous methanol (2 eq) to the mixture. Reflux for 2 hours to substitute one chloride with a methoxy group.

-

Hydrolysis & Neutralization: Quench the reaction with ice water (hydrolyzes the remaining chloride). Titrate the solution to pH 9.0 using Sodium Carbonate (

).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Purification:

-

Extract unreacted phenols with dichloromethane (DCM).

-

Lyophilize the aqueous phase to obtain the crude sodium salt.

-

Critical Step: Recrystallize from Acetone/Methanol to remove inorganic phosphates and monoester byproducts.

-

-

Validation: Confirm purity via ³¹P-NMR (Single peak at ~ -3 to -5 ppm relative to

).

Protocol B: Kinetic Assay for Phosphodiesterase Activity

Objective: Determine the catalytic efficiency (

Buffer System:

-

Standard: 50 mM Tris-HCl, 100 mM NaCl, 1 mM

, 1 mM -

Note on pH: The pKa of the leaving group (p-nitrophenol) is 7.14. Assays are typically run at pH > 8.0 to ensure the product is in the yellow phenolate form.

Workflow:

-

Baseline: Prepare a 10 mM stock of MpNPP in the assay buffer.

-

Blanking: Measure the spontaneous hydrolysis rate of MpNPP (no enzyme) at 405 nm. MpNPP is more stable than organophosphate triesters but less stable than monoesters.

-

Reaction Initiation: Add Enzyme (final conc. 10–100 nM) to the cuvette.

-

Data Acquisition: Monitor Absorbance (405 nm) continuously for 5–10 minutes at 25°C.

-

Calculation:

Where

Part 4: Visualization & Pathway Logic

Diagram 1: Hydrolysis Pathways of Methyl Paraoxon

This diagram illustrates the dual role of MpNPP as both a substrate and a degradation product in toxicological studies.

Caption: Hydrolytic degradation pathways. MpNPP is the primary intermediate at physiological pH, serving as the substrate for downstream detoxification enzymes.

Diagram 2: Active Site Discrimination (AP vs. NPP)

This diagram details the steric and electrostatic logic used to differentiate enzyme superfamilies using MpNPP.

Caption: MpNPP acts as a "molecular ruler," fitting the diesterase pocket of NPP while clashing with the tight monoesterase active site of native Alkaline Phosphatase.

Part 5: Quantitative Data Summary

Table 1: Comparative Kinetic Parameters for Phosphoryl Transfer Data derived from promiscuity studies of AP superfamily members [2].

| Enzyme System | Substrate | Catalytic Proficiency | ||

| Wild Type AP | pNPP (Mono) | |||

| Wild Type AP | MpNPP (Di) | |||

| AP Mutant (R166S) | MpNPP (Di) | Loss of ground state binding | ||

| NPP (Xac) | MpNPP (Di) |

Interpretation: Wild Type AP is a poor diesterase (

Part 6: References

-

Zalatan, J. G., & Herschlag, D. (2006). The far reaches of enzymatic proficiency. Journal of the American Chemical Society.

-

O'Brien, P. J., & Herschlag, D. (1999). Catalytic promiscuity and the evolution of new enzymatic activities. Chemistry & Biology.

-

Lassila, J. K., et al. (2011). Promiscuous sulfatase activity and thio-effects in a phosphodiesterase of the alkaline phosphatase superfamily. Biochemistry.

-

BenchChem Technical Guide. (2025). 4-Nitrophenyl Phosphate (pNPP) and Derivatives.

-

Bhattacharya, S., et al. (2018). Investigating the breakdown of the nerve agent simulant methyl paraoxon. RSC Advances.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. CN110627830A - Disodium p-nitrophenylphosphate and preparation method thereof - Google Patents [patents.google.com]

- 3. wisdomlib.org [wisdomlib.org]

- 4. CN102268035B - Preparation method of 4-nitrophenyl sodium phosphate - Google Patents [patents.google.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Technical Guide: Solubility and Stability Profiling of Methyl 4-Nitrophenyl Phosphate (M4NP)

Executive Summary & Compound Identity

Methyl 4-nitrophenyl phosphate (M4NP), often confused with its parent compound Methyl Paraoxon or the standard phosphatase substrate pNPP, is a distinct phosphodiester (CAS 15930-83-3). It serves two critical roles in research: as a specific substrate for phosphodiesterase (PDE) enzymes and as a stable, toxic intermediate in the degradation pathways of organophosphate nerve agents.

Unlike the widely used p-Nitrophenyl phosphate (pNPP), which is a monoester and typically supplied as a disodium salt, M4NP is a diester . This structural difference fundamentally alters its solubility profile, hydrolytic stability, and enzymatic specificity. This guide provides a self-validating protocol for solubilizing M4NP while mitigating the risk of spontaneous hydrolysis—a common failure mode in kinetic assays.

Chemical Identity Matrix

| Feature | Methyl 4-Nitrophenyl Phosphate (M4NP) | p-Nitrophenyl Phosphate (pNPP) | Methyl Paraoxon |

| Structure | Phosphodiester (Mono-methyl) | Phosphomonoester | Phosphotriester (Dimethyl) |

| CAS | 15930-83-3 | 330-13-2 (Disodium salt) | 950-35-6 |

| Charge (pH 7.4) | Anionic (-1) | Anionic (-2) | Neutral (0) |

| Primary Use | PDE Substrate / Toxic Intermediate | Phosphatase Substrate | AChE Inhibitor / Reference |

| Aq.[1][2][3][4][5][6][7][8][9] Solubility | Moderate (pH-dependent) | High (>50 mg/mL) | Low (Sparingly soluble) |

Physicochemical Profile & Solubility Dynamics[1]

The Solubility Mechanism

M4NP possesses a single acidic proton with a predicted pKa of ~1.14 . Consequently, in aqueous buffers at pH > 2.0, it exists almost exclusively as the monoanion .

-

Neutral Form (pH < 1): Low aqueous solubility; requires organic solvents.

-

Anionic Form (pH > 2): Improved aqueous solubility due to charge repulsion, but the hydrophobic 4-nitrophenyl and methyl groups limit the saturation point compared to inorganic phosphates.

Solvent Selection Strategy

Direct dissolution in aqueous buffer is not recommended for stock solutions due to slow dissolution rates and the risk of spontaneous hydrolysis during the solvation process.

-

Primary Solvent (Stock): DMSO (Dimethyl sulfoxide) or DMF . M4NP is highly soluble (>50 mM) in these polar aprotic solvents. They prevent hydrolysis during storage.

-

Secondary Solvent (Working): Tris, HEPES, or Glycine buffers . Avoid phosphate buffers to prevent product inhibition in enzymatic assays.

Protocol: Preparation of Stock and Working Solutions

This protocol is designed to maximize stability. Safety Warning: M4NP is an organophosphate derivative. Handle with extreme care (gloves, fume hood), as it may exhibit cholinesterase inhibition properties similar to its parent compounds.

Step 1: Anhydrous Stock Preparation (50 mM)

-

Weigh 23.3 mg of Methyl 4-nitrophenyl phosphate (MW ~233.12 g/mol ).

-

Dissolve in 2.0 mL of anhydrous DMSO .

-

Why DMSO? It prevents "background hydrolysis" that occurs in water/alcohols over time.

-

-

Vortex vigorously until the solution is perfectly clear.

-

Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C . Stable for 6 months.

Step 2: Working Solution (Assay Ready)

-

Prepare the target buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Critical Step: While vortexing the buffer, add the DMSO stock dropwise to achieve the desired final concentration (typically 0.1 – 5.0 mM).

-

Note: Keep final DMSO concentration < 2% (v/v) to avoid denaturing sensitive enzymes.

-

-

Use immediately. Do not store aqueous working solutions for >4 hours.

Visualization: Solubility & Preparation Workflow

Figure 1: Optimal workflow for solubilizing M4NP to ensure stability and homogeneity.

Stability & Hydrolysis Profiling

Understanding the hydrolysis of M4NP is vital because spontaneous degradation generates p-Nitrophenol (pNP) , the same yellow reporter molecule measured in enzymatic assays, leading to false positives.

The Hydrolysis Pathways

M4NP is thermodynamically unstable relative to its hydrolysis products. The rate is pH-dependent:

-

Neutral pH (7.0): Hydrolysis is slow (half-life > 100 days).

-

Alkaline pH (>10.0): Rapid base-catalyzed hydrolysis.

-

Enzymatic: Phosphodiesterases (PDEs) specifically cleave the P-O-Aryl bond.

Critical Insight: In decontamination studies, M4NP is often observed as the "toxic intermediate" formed when Methyl Paraoxon is hydrolyzed via the wrong pathway (cleavage of the methyl group rather than the aryl group).

Visualization: Hydrolysis Pathways[7]

Figure 2: M4NP acts as a central node in organophosphate degradation. Path A generates M4NP; Path B bypasses it.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background Absorbance (405 nm) | Spontaneous hydrolysis in stock. | Prepare fresh stock in anhydrous DMSO . Do not use aqueous stocks >1 day old. |

| Precipitation upon dilution | "Shock" precipitation due to rapid polarity change. | Add stock dropwise to vortexing buffer. Warm buffer to 25°C. |

| Non-linear Kinetics | Substrate depletion or product inhibition. | Check pH. M4NP hydrolysis releases H+, potentially lowering pH in weak buffers. Increase buffer capacity (e.g., 100 mM Tris). |

References

-

Zalatan, J. G., & Herschlag, D. (2006). The effect of leaving group basicity on the hydrolysis of phosphate diesters. Journal of the American Chemical Society. Link

-

Kirby, A. J., et al. (2013). Effective molarities for intramolecular catalysis of phosphate diester hydrolysis. Chemical Communications. Link

-

Create, O., et al. (2018). Investigating the breakdown of the nerve agent simulant methyl paraoxon.[10] Organic & Biomolecular Chemistry.[10][11] Link

-

ChemicalBook. (2025). Methyl 4-nitrophenyl phosphate Properties & CAS 15930-83-3.[3][12][13][14]Link

-

BenchChem. (2025). 4-Nitrophenyl Phosphate (pNPP) Technical Guide. (Used for comparative physicochemical baselines). Link

Sources

- 1. Fenitrothion (Ref: OMS 43) [sitem.herts.ac.uk]

- 2. Investigating the breakdown of the nerve agent simulant methyl paraoxon and chemical warfare agents GB and VX using nitrogen containing bases - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02475H [pubs.rsc.org]

- 3. Methyl 4-nitrophenyl phosphate CAS#: 15930-83-3 [m.chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. pNPP [4-Nitrophenyl phosphate, disodium salt] *CAS 333338-18-4* | AAT Bioquest [aatbio.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Fenitrothion (EHC 133, 1992) [inchem.org]

- 8. fao.org [fao.org]

- 9. Synthesis of a UiO-66/g-C 3 N 4 composite using terephthalic acid obtained from waste plastic for the photocatalytic degradation of the chemical warfa ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03483B [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 12. m.chem960.com [m.chem960.com]

- 13. Page loading... [wap.guidechem.com]

- 14. Methyl (4-nitrophenyl)acetate | CAS#:2945-08-6 | Chemsrc [chemsrc.com]

Introduction: The Significance of Methyl 4-Nitrophenyl Phosphate in Enzymatic Assays

An In-Depth Technical Guide to the Molar Extinction Coefficient in Assays Utilizing Methyl 4-Nitrophenyl Phosphate

Methyl 4-nitrophenyl phosphate (MUP) is a synthetic substrate widely employed in biochemical and clinical assays for the detection of phosphatase activity. Its utility lies in its elegant simplicity as a chromogenic substrate. In the presence of a phosphatase enzyme, MUP is hydrolyzed to inorganic phosphate and 4-nitrophenol (p-nitrophenol). While MUP itself is colorless, the resulting 4-nitrophenolate ion, formed under alkaline conditions, exhibits a strong yellow color with a characteristic absorbance maximum around 405 nm. The rate of formation of this colored product is directly proportional to the enzyme's activity, providing a straightforward method for its quantification.

This guide provides a comprehensive overview of the principles and practices surrounding the use of the molar extinction coefficient in assays involving MUP, with a primary focus on the product, 4-nitrophenol, which is the basis for the spectrophotometric measurement.

The Core Principle: Why the Molar Extinction Coefficient of 4-Nitrophenol is Key

The Beer-Lambert Law is the cornerstone of quantitative spectrophotometry, stating that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The relationship is expressed as:

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar extinction coefficient (in M⁻¹cm⁻¹)

-

c is the concentration of the absorbing species (in M)

-

l is the path length of the cuvette (typically 1 cm)

In the context of MUP assays, the species of interest is the deprotonated form of 4-nitrophenol, the 4-nitrophenolate ion. The molar extinction coefficient (ε) is a constant that is specific to a substance at a particular wavelength and under defined conditions (e.g., pH, temperature, and solvent). An accurate value for ε is paramount for converting the measured absorbance change over time into the rate of product formation, and thus, the enzymatic activity.

The molar extinction coefficient of 4-nitrophenol is highly dependent on pH. In acidic or neutral solutions, 4-nitrophenol exists predominantly in its protonated, colorless form. As the pH increases above the pKa of 4-nitrophenol (approximately 7.2), it deprotonates to form the yellow 4-nitrophenolate ion. This is why phosphatase assays using MUP are typically performed under alkaline conditions, to ensure the complete and immediate conversion of the product to its colored form.

Factors Influencing the Molar Extinction Coefficient of 4-Nitrophenol

Several factors can influence the experimentally determined molar extinction coefficient of 4-nitrophenol, and it is crucial to consider these for accurate and reproducible results:

-

pH: As mentioned, pH is the most critical factor. The molar extinction coefficient of 4-nitrophenol increases significantly with pH until it plateaus at higher pH values where the equilibrium is fully shifted towards the 4-nitrophenolate ion.

-

Temperature: Temperature can have a minor but noticeable effect on the molar extinction coefficient. It is good practice to perform experiments at a constant and defined temperature.

-

Buffer Composition: The ionic strength and composition of the buffer can slightly alter the molar extinction coefficient. Therefore, it is essential to determine the molar extinction coefficient in the same buffer system that will be used for the enzymatic assay.

-

Wavelength Accuracy: The measurement should be made at the wavelength of maximum absorbance (λmax) for 4-nitrophenolate, which is typically around 405 nm. The accuracy of the spectrophotometer's wavelength calibration should be regularly verified.

Experimental Determination of the Molar Extinction Coefficient of 4-Nitrophenol

The following protocol provides a step-by-step guide for the accurate determination of the molar extinction coefficient of 4-nitrophenol under specific assay conditions.

Materials and Reagents

-

4-Nitrophenol (high purity)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.5)

-

Spectrophotometer

-

Calibrated micropipettes

-

Quartz or high-quality plastic cuvettes with a 1 cm path length

-

Volumetric flasks and other standard laboratory glassware

Protocol

-

Preparation of a 4-Nitrophenol Stock Solution:

-

Accurately weigh a known amount of high-purity 4-nitrophenol.

-

Dissolve it in a known volume of the assay buffer to prepare a stock solution of a specific concentration (e.g., 1 mM). Ensure complete dissolution.

-

-

Preparation of a Dilution Series:

-

Perform a series of accurate dilutions of the stock solution using the assay buffer to create a range of concentrations (e.g., 10 µM, 20 µM, 40 µM, 60 µM, 80 µM, 100 µM).

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to the desired wavelength (e.g., 405 nm).

-

Use the assay buffer as a blank to zero the instrument.

-

Measure the absorbance of each dilution in a 1 cm path length cuvette. Perform each measurement in triplicate to ensure accuracy.

-

-

Data Analysis:

-

Plot a graph of absorbance (A) on the y-axis versus the concentration (c) of 4-nitrophenol on the x-axis.

-

The data should yield a straight line that passes through the origin, as predicted by the Beer-Lambert Law.

-

Perform a linear regression analysis on the data points. The slope of this line represents the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

-

Illustrative Workflow for Molar Extinction Coefficient Determination

Caption: Workflow for the experimental determination of the molar extinction coefficient of 4-nitrophenol.

Reference Values for the Molar Extinction Coefficient of 4-Nitrophenol

The molar extinction coefficient of 4-nitrophenol is widely cited in the literature. However, it is important to note that the exact value can vary depending on the specific experimental conditions.

| pH | Buffer | Temperature (°C) | Molar Extinction Coefficient (ε) in M⁻¹cm⁻¹ |

| 10.4 | 0.05 M Glycine | 25 | 18,500 |

| 10.5 | 0.1 M Carbonate | 37 | 18,800 |

| 8.5 | 0.1 M Tris-HCl | 25 | ~17,800 (estimated) |

| 13 | 0.1 M NaOH | Not specified | 18,300 |

Note: The values presented in this table are approximate and should be used as a reference. For the highest accuracy, it is always recommended to determine the molar extinction coefficient under the specific conditions of your assay.

Application in Enzyme Kinetics

Once the molar extinction coefficient (ε) is accurately determined, it can be used to calculate the rate of the enzymatic reaction in terms of the change in product concentration over time. The formula for calculating the enzyme activity is:

Activity (in µmol/min/mL) = (ΔA/min) / (ε * l) * 10⁶

Where:

-

ΔA/min is the change in absorbance per minute (the initial linear rate of the reaction)

-

ε is the molar extinction coefficient (in M⁻¹cm⁻¹)

-

l is the path length (in cm)

-

10⁶ is the conversion factor from M to µM

Conclusion: Ensuring Accuracy and Reproducibility

The accurate determination and application of the molar extinction coefficient of 4-nitrophenol are fundamental to obtaining reliable and reproducible data from enzymatic assays utilizing methyl 4-nitrophenyl phosphate. By understanding the underlying principles and controlling the experimental variables, researchers can ensure the integrity of their kinetic measurements. It is a testament to the robustness of the Beer-Lambert law that this relatively simple spectrophotometric method remains a cornerstone of enzyme characterization.

References

- Bowers, G. N., & McComb, R. B. (1966).

- Asadabadi, E. B., et al. (2018). Spectrophotometric determination of pKa values for some nitrophenols in various water-organic solvent mixtures. Journal of Molecular Liquids, 256, 48-54.

An In-Depth Technical Guide to the Analogs and Derivatives of Methyl 4-Nitrophenyl Phosphate: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Methyl 4-nitrophenyl phosphate and its analogs, designed for researchers, scientists, and drug development professionals. We will delve into the synthesis, chemical properties, and diverse applications of this class of compounds, with a particular focus on their role as powerful tools in enzymology and high-throughput screening for therapeutic targets.

Introduction: The Utility of Chromogenic Phosphate Substrates

Methyl 4-nitrophenyl phosphate belongs to a broader class of organophosphate compounds that have become indispensable in biochemical and clinical assays.[1] The core utility of these molecules lies in their function as chromogenic and fluorogenic substrates for a wide range of enzymes, most notably phosphatases.[2] The principle is elegant in its simplicity: the enzyme catalyzes the hydrolysis of the phosphate ester bond, releasing 4-nitrophenol (pNP).[2] Under alkaline conditions, pNP deprotonates to form the 4-nitrophenolate ion, a vibrant yellow chromophore with a maximum absorbance at 405 nm.[1][2] The intensity of this color is directly proportional to the enzymatic activity, allowing for straightforward and sensitive spectrophotometric measurement.[1]

This guide will explore the nuances of Methyl 4-nitrophenyl phosphate and its derivatives, moving beyond the widely used p-nitrophenyl phosphate (pNPP) to discuss the synthesis and application of its alkylated and otherwise modified cousins. We will also venture into the realm of "caged" derivatives, which offer spatiotemporal control over substrate release, providing a sophisticated tool for probing cellular signaling pathways.

The Chemistry of 4-Nitrophenyl Phosphate Analogs

The foundational molecule in this family is 4-nitrophenyl phosphate. Its chemical structure, featuring an electron-withdrawing nitro group on the phenyl ring, makes the phosphate ester bond particularly susceptible to enzymatic cleavage.[1] Analogs and derivatives are typically synthesized by modifying the phosphate group or the phenyl ring, although modifications to the phosphate are more common for tuning substrate specificity and reactivity.

Synthesis of Methyl 4-Nitrophenyl Phosphate and its Analogs

The synthesis of 4-nitrophenyl phosphate derivatives can be approached through several routes. A common industrial method for producing the parent compound, p-nitrophenyl phosphate disodium salt (pNPP), involves the phosphorylation of p-nitrophenol with an agent like phosphorus oxychloride (POCl₃), followed by hydrolysis and neutralization.[1][3]

A versatile method for synthesizing dialkyl 4-nitrophenyl phosphates, which are precursors to mono-alkylated derivatives like Methyl 4-nitrophenyl phosphate, involves the reaction of p-nitrophenol with a dialkyl chlorophosphate in the presence of a base.[4]

Experimental Protocol: Synthesis of O,O-Diethyl 4-Nitrophenyl Phosphate (A Precursor Analog)

This protocol is adapted from established methods for the synthesis of dialkyl aryl phosphates.[4]

Materials:

-

p-Nitrophenol

-

Diethyl chlorophosphate

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-nitrophenol (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add diethyl chlorophosphate (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude O,O-diethyl 4-nitrophenyl phosphate by silica gel column chromatography using a hexane/ethyl acetate gradient.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

To obtain Methyl 4-nitrophenyl phosphate , a subsequent selective dealkylation or a different starting material like dimethyl chlorophosphate would be used, followed by careful hydrolysis of one methyl group.

Caged Derivatives: Photochemical Control of Substrate Availability

"Caged" compounds are molecules whose biological activity is masked by a photoremovable protecting group (PPG).[5] Irradiation with light of a specific wavelength cleaves the PPG, releasing the active molecule with high spatiotemporal precision.[5] This technology is particularly powerful for studying dynamic cellular processes.

For phosphate-containing molecules, common caging groups include the o-nitrobenzyl group and its derivatives, such as the 1-(2-nitrophenyl)ethyl (NPE) group.[6][7] The synthesis of a caged 4-nitrophenyl phosphate would involve the esterification of the phosphate moiety with a photolabile alcohol.

Conceptual Experimental Protocol: Synthesis of NPE-caged 4-Nitrophenyl Phosphate

This conceptual protocol is based on general methods for caging phosphate compounds.

Materials:

-

4-Nitrophenyl phosphate

-

1-(2-Nitrophenyl)diazoethane

-

Anhydrous, non-protic solvent (e.g., acetonitrile)

Procedure:

-

Dissolve 4-nitrophenyl phosphate in the anhydrous solvent.

-

Slowly add a solution of 1-(2-nitrophenyl)diazoethane to the phosphate solution at room temperature. The diazo compound will react with the acidic phosphate protons to form the caged ester.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Quench the reaction and purify the resulting NPE-caged 4-nitrophenyl phosphate using column chromatography.

-

Characterize the product by NMR and mass spectrometry to confirm the structure and purity.

The photolysis of the caged compound can be achieved using a UV light source, leading to the rapid release of 4-nitrophenyl phosphate, which can then be hydrolyzed by phosphatases present in the system.

Applications in Enzymology and Drug Discovery

The primary application of Methyl 4-nitrophenyl phosphate and its analogs is in the study of phosphatases, a diverse group of enzymes that play critical roles in cellular signaling.[8] Dysregulation of phosphatase activity is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders, making them attractive targets for drug development.[9][10][11]

Enzyme Kinetics and Substrate Specificity

Different analogs of 4-nitrophenyl phosphate can be used to probe the substrate specificity and catalytic mechanism of phosphatases. By varying the alkyl group (methyl, ethyl, propyl, etc.) or introducing other substituents, researchers can investigate how the enzyme's active site accommodates different substrates. This is crucial for understanding the enzyme's biological function and for designing specific inhibitors.

| Substrate/Analog | Enzyme | K_m (mM) | V_max (µmol/min/mg) | Reference(s) |

| p-Nitrophenyl phosphate (pNPP) | Calf Intestinal Alkaline Phosphatase | 0.04 | 72.8 | [12] |

| p-Nitrophenyl phosphate (pNPP) | E. coli Alkaline Phosphatase | ~0.025 | - | [13] |

| 2,4-Dinitrophenyl phosphate | E. coli Alkaline Phosphatase | ~0.018 | - | [13] |

| Ethyl p-nitrophenyl phosphate | Co(III)-cyclen catalyzed | - | - | [14] |

Note: Kinetic parameters are highly dependent on assay conditions (pH, buffer, temperature). The values presented are for comparative purposes.

High-Throughput Screening (HTS) for Phosphatase Inhibitors

The simplicity and robustness of the pNPP assay make it ideally suited for high-throughput screening (HTS) of large compound libraries to identify novel phosphatase inhibitors.[1] The assay can be readily automated in a multi-well plate format, allowing for the rapid testing of thousands of potential drug candidates.

Experimental Protocol: High-Throughput Screening for PTP1B Inhibitors using pNPP

This protocol outlines a typical HTS assay for identifying inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target for diabetes and obesity.

Materials:

-

Recombinant human PTP1B

-

p-Nitrophenyl phosphate (pNPP)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Compound library dissolved in DMSO

-

Stop solution (e.g., 1 M NaOH)

-

384-well clear, flat-bottom microplates

-

Automated liquid handling system

-

Microplate reader with 405 nm absorbance filter

Procedure:

-

Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of the 384-well plates. Include appropriate controls (e.g., DMSO for negative control, a known inhibitor for positive control).

-

Enzyme Addition: Add PTP1B solution in assay buffer to all wells.

-

Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

-

Reaction Initiation: Add pNPP solution in assay buffer to all wells to start the enzymatic reaction. The final concentration of pNPP should be at or near its K_m for PTP1B.[15]

-

Incubation: Incubate the plates at 37°C for 30-60 minutes.

-

Reaction Termination: Add stop solution to all wells to quench the reaction and develop the yellow color.

-

Detection: Read the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Compounds that show significant inhibition are identified as "hits" for further validation.

Probing Key Signaling Pathways

Phosphatases are integral components of numerous signaling pathways that regulate cell growth, differentiation, and metabolism. For instance, Protein Tyrosine Phosphatases (PTPs) like PTP1B and SHP2 are critical negative regulators of insulin and growth factor signaling pathways.[9][16] The SHP2 phosphatase, in particular, is a key player in the RAS-MAPK pathway, and its aberrant activation is linked to various cancers.[16][17]

Similarly, serine/threonine phosphatases like Protein Phosphatase 2A (PP2A) act as tumor suppressors, and their inhibition can contribute to cancer development.[16] There is also growing evidence for the involvement of PP2A dysfunction in Alzheimer's disease.[11][18][19][20] The use of pNPP and its analogs in HTS campaigns has been instrumental in the discovery of small molecule modulators of these and other phosphatases, some of which are now in clinical trials.[21]

Conclusion and Future Directions

Methyl 4-nitrophenyl phosphate and its analogs are versatile and powerful tools in the arsenal of researchers and drug discovery scientists. Their utility as chromogenic substrates provides a simple yet sensitive method for studying the kinetics and inhibition of a wide range of phosphatases. The ability to synthesize a variety of derivatives, including "caged" compounds, further expands their application to the detailed investigation of complex cellular signaling pathways.

As our understanding of the role of phosphatases in disease continues to grow, the demand for more sophisticated chemical probes will undoubtedly increase. Future research in this area will likely focus on the development of novel analogs with improved substrate specificity, as well as fluorogenic derivatives with enhanced sensitivity for high-content screening applications. The continued synergy between synthetic chemistry and cell biology will be paramount in leveraging these remarkable molecules to unravel the complexities of cellular regulation and to develop the next generation of targeted therapeutics.

References

-

Fernley, H. N., & Walker, P. G. (1967). The kinetics of the reaction of nitrophenyl phosphates with alkaline phosphatase from Escherichia coli. Biochemical Journal, 104(3), 1011–1018. [Link]

-

ScienCell Research Laboratories. (n.d.). pNPP Phosphatase Assay (PNPP). Retrieved from [Link]

-

Wikipedia contributors. (2023, December 1). para-Nitrophenylphosphate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Hengge, A. C., & Cleland, W. W. (2003). Metal ion catalyzed hydrolysis of ethyl p-nitrophenyl phosphate. Journal of the American Chemical Society, 125(33), 10055–10061. [Link]

- CN110627830A - Disodium p-nitrophenylphosphate and preparation method thereof. (2020).

-

Eureka | Patsnap. (n.d.). Stable p-nitrophenyl phosphate solution and preparation method thereof. Retrieved from [Link]

- CN102268035B - Preparation method of 4-nitrophenyl sodium phosphate. (2013).

- CS234889B1 - Process for producing 3-methyl-4-nitroenenol. (1986).

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Reid, T. W., & Wilson, I. B. (1971). The kinetics of the reaction of nitrophenyl phosphates with alkaline phosphatase from Escherichia coli. Biochemistry, 10(21), 3815–3821. [Link]

-

Atlas Medical. (n.d.). Alkaline phosphatase p-Nitrophenylphosphate. Kinetic. DGKC Quantitative determination of alkaline phosphatase (ALP). Retrieved from [Link]

-

Tanimukai, H., et al. (2005). Mechanism of Inhibition of PP2A Activity and Abnormal Hyperphosphorylation of Tau by I2PP2A/SET. FEBS Letters, 579(14), 3140-3144. [Link]

-

Rothman, D. M., et al. (2005). A General Method for the Synthesis of Caged Phosphopeptides: Tools for the Exploration of Signal Transduction Pathways. Journal of the American Chemical Society, 127(3), 846-847. [Link]

-

Tonks, N. K. (2006). Protein tyrosine phosphatases: from genes, to function, to disease. Nature Reviews Molecular Cell Biology, 7(11), 833–846. [Link]

-

Hellwig, S., et al. (2004). Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking. Journal of Medicinal Chemistry, 47(24), 5947–5955. [Link]

-

Moss, D. W., et al. (1992). Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in alkaline phosphatase catalysis. Clinical Chemistry, 38(12), 2486–2492. [Link]

-

Seshacharyulu, P., et al. (2012). Role of Protein Tyrosine Phosphatases in Cancer. Expert Opinion on Therapeutic Targets, 16(6), 593–609. [Link]

-

Stone, R. L., & Dixon, J. E. (1994). Analysis of Protein Tyrosine Phosphatases and Substrates. Current Protocols in Molecular Biology, 24, 18.16.1-18.16.17. [Link]

-

Givens, R. S., et al. (2013). Synthesis and Characterization of Cell-Permeable Caged Phosphates that Can Be Photolyzed by Visible Light or 800 nm Two-Photon Photolysis. Journal of the American Chemical Society, 135(44), 16484–16493. [Link]

-

ASCO Publications. (2015). A phase I study of a novel inhibitor of protein phosphatase 2A alone and with docetaxel. Journal of Clinical Oncology, 33(15_suppl), 2588-2588. [Link]

-

BioAssay Systems. (n.d.). PTP1B Inhibitor Assay Screening Services. Retrieved from [Link]

-

Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]

-

Grzechnik, A. T., & Newton, A. C. (2021). PHLPPing the Script: Emerging Roles of PHLPP Phosphatases in Cell Signaling. Trends in Biochemical Sciences, 46(1), 59-71. [Link]

-

Vingtdeux, V., et al. (2013). PP2A blockade inhibits autophagy and causes intraneuronal accumulation of ubiquitinated proteins. Neurobiology of Aging, 34(7), 1849-1860. [Link]

-

Patsnap Synapse. (2024, June 21). What are SHP2 inhibitors and how do they work? Retrieved from [Link]

-

Manjunath, B. R., & Seshadri, H. S. (2014). Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP. Indian Journal of Clinical Biochemistry, 29(2), 232–238. [Link]

-

3H Biomedical. (n.d.). pNPP Phosphatase Assay. Retrieved from [Link]

-

Zhang, Z. Y. (2022). Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization. ACS Omega, 7(16), 13659–13668. [Link]

-

AMSBIO. (n.d.). pNPP Phosphatase Assay Kits. Retrieved from [Link]

-

Bio-Synthesis Inc. (2021, August 2). Photolysis of caged ATP and caged oligonucleotides. Retrieved from [Link]

-

Wang, X., et al. (2015). Protein phosphatase 2A dysfunction in Alzheimer's disease. Frontiers in Bioscience (Landmark Edition), 20, 1266-1279. [Link]

-

Plimmer, J. R., et al. (2023). Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase. MethodsX, 11, 102377. [Link]

-

Klotz, C., et al. (2022). Synthesis of monodisperse inorganic polyphosphate polyP10 via a photocaging strategy. Chemical Science, 13(31), 8966-8975. [Link]

-

Zhang, Z. Y., et al. (2011). Abstract 3248: New inhibitors of the Shp2 phosphatase. Cancer Research, 71(8_Supplement), 3248. [Link]

-

Shi, Z. Q., et al. (2007). Discovery of a novel competitive inhibitor of PTP1B by high-throughput screening. Acta Pharmacologica Sinica, 28(6), 916–922. [Link]

-

Li, Y., et al. (2022). Identification of natural product inhibitors of PTP1B based on high-throughput virtual screening strategy: In silico, in vitro and in vivo studies. Journal of Biomolecular Structure and Dynamics, 40(13), 5898-5911. [Link]

-

HEP Journals. (2012). Protein phosphatase 2A, a key player in Alzheimer's disease. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]

- 3. CN102268035B - Preparation method of 4-nitrophenyl sodium phosphate - Google Patents [patents.google.com]

- 4. CN110627830A - Disodium p-nitrophenylphosphate and preparation method thereof - Google Patents [patents.google.com]

- 5. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. Photolysis of caged ATP and caged oligonucleotides [biosyn.com]

- 8. neb.com [neb.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Protein phosphatase 2A dysfunction in Alzheimer’s disease [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 13. The kinetics of the reaction of nitrophenyl phosphates with alkaline phosphatase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metal ion catalyzed hydrolysis of ethyl p-nitrophenyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bioassaysys.com [bioassaysys.com]

- 16. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Mechanism of Inhibition of PP2A Activity and Abnormal Hyperphosphorylation of Tau by I2PP2A/SET - PMC [pmc.ncbi.nlm.nih.gov]

- 19. vaincrealzheimer.org [vaincrealzheimer.org]

- 20. Protein phosphatase 2A, a key player in Alzheimer’s disease [journal.hep.com.cn]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Laboratory Handling and Application of Methyl 4-Nitrophenyl Phosphate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe handling, storage, application, and disposal of Methyl 4-nitrophenyl phosphate and its close analog, p-Nitrophenyl Phosphate (pNPP). As a key chromogenic substrate in phosphatase research, understanding its properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind each safety and handling recommendation.

Core Principles and Applications

Methyl 4-nitrophenyl phosphate is a synthetic organophosphate compound primarily utilized in biochemical assays.[1] Its value lies in its function as a chromogenic substrate for various phosphatase enzymes, including alkaline phosphatases (ALP), acid phosphatases (ACP), and protein tyrosine phosphatases (PTPs).[2] The core principle is a straightforward enzymatic hydrolysis reaction. In the presence of a phosphatase, the enzyme cleaves the phosphate group, yielding methyl phosphate and 4-nitrophenol (pNP).[2] Under alkaline conditions, 4-nitrophenol is deprotonated to the 4-nitrophenolate ion, which produces a distinct yellow color that can be quantified spectrophotometrically at or around 405 nm.[3] The intensity of this color is directly proportional to the amount of 4-nitrophenol produced, thus providing a reliable measure of enzyme activity.[2]

The Enzymatic Reaction Pathway

The utility of Methyl 4-nitrophenyl phosphate is grounded in its chemical structure, specifically the electron-withdrawing nitro group on the phenyl ring, which makes the phosphate ester bond susceptible to enzymatic cleavage.[1]

Caption: Enzymatic hydrolysis of Methyl 4-nitrophenyl phosphate.

Hazard Identification and Risk Assessment

While many suppliers do not classify Methyl 4-nitrophenyl phosphate or its common disodium salt form as hazardous under transport regulations, it is considered a hazardous substance according to OSHA 29 CFR 1910.1200.[4] A thorough risk assessment must be conducted before any handling. The chemical, physical, and toxicological properties have not been thoroughly investigated for many organophosphate reagents, demanding a cautious approach.

Key Hazards:

-

Eye Irritation: Causes serious eye irritation.[5]

-

Skin Irritation: May cause skin irritation upon contact.[5]

-

Inhalation: May cause respiratory tract irritation. Inhaling dust should be avoided.[5]

-

Ingestion: May be harmful if swallowed.[5]

-

Decomposition: During a fire, irritating and highly toxic gases such as carbon oxides, nitrogen oxides, and phosphorus oxides may be generated by thermal decomposition.[5]

Regulatory Profile: As of current safety data, this compound and its components are generally not listed as carcinogens by IARC, NTP, or OSHA. However, this is often due to a lack of comprehensive testing rather than a confirmed absence of hazard.

Risk Assessment Workflow

A self-validating risk assessment is not a checklist but a continuous logical process. The following workflow should be mentally or physically completed before beginning work.

Caption: Pre-experimental risk assessment workflow.

Safe Handling, Storage, and Engineering Controls

Adherence to good industrial hygiene and safety practices is essential.[6] The causality is clear: proper controls and handling prevent exposure, thereby mitigating the risks identified above.

Engineering Controls: The primary line of defense is to control airborne concentrations.

-

Ventilation: Always use this material in a well-ventilated area.[7] Facilities should be equipped with an eyewash station and a safety shower.[8]

-

Fume Hood: When weighing the solid powder or preparing stock solutions, work within a certified chemical fume hood to prevent inhalation of dust.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[8] Gloves must be inspected for integrity before use.[7] Contaminated clothing should be removed immediately and washed before reuse.[8][9] A lab coat or other protective clothing is mandatory.[8]

-

Respiratory Protection: If engineering controls are insufficient and exposure limits are exceeded, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[8]

Storage Protocols: Proper storage is critical for both safety and maintaining the chemical's integrity.

-

Container: Store in a tightly closed container to prevent moisture absorption and potential degradation.[6][8]

-

Conditions: Keep the container in a cool, dry, and well-ventilated place.[5][6] Some suppliers recommend refrigeration or storage at 0°C to maintain product quality.[5][8]

-

Light: The material should be stored protected from light.[8]

-

Incompatibilities: Keep away from strong oxidizing agents.[5]

Detailed Experimental Protocol: Phosphatase Assay

This protocol provides a generalized method for using Methyl 4-nitrophenyl phosphate as a substrate. The causality behind using a stop solution is to halt the enzymatic reaction at a specific time point and to shift the pH to the alkaline range, which maximizes the molar absorptivity of the 4-nitrophenolate product, thereby increasing the sensitivity of the assay.

Materials:

-

Methyl 4-nitrophenyl phosphate (or pNPP disodium salt)

-

Assay Buffer (e.g., Diethanolamine buffer, pH 9.8, for alkaline phosphatase)

-

Phosphatase enzyme solution

-

Stop Solution (e.g., 2 N NaOH)

-

96-well microplate

-

Spectrophotometer (plate reader)

Step-by-Step Methodology:

-

Reagent Preparation:

-

Equilibrate all reagents, including the solid substrate, to room temperature before opening and weighing.[3]

-

Working in a fume hood , prepare the substrate solution. For example, dissolve 10 mg of Methyl 4-nitrophenyl phosphate in 10 mL of the appropriate assay buffer.[3] This solution should be prepared fresh.

-

Prepare serial dilutions of your enzyme sample in the assay buffer.

-

-

Reaction Setup:

-

Add 100 µL of the substrate solution to each well of the microplate.[3]

-

To initiate the reaction, add a defined volume (e.g., 20 µL) of the enzyme dilution to each well. Include a "no-enzyme" control well containing only buffer and substrate to measure background hydrolysis.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 30 minutes), or until sufficient yellow color develops.[3] The incubation time should be within the linear range of the reaction.

-

-

Stopping the Reaction:

-

Add 50 µL of 2 N NaOH to each well to terminate the enzymatic reaction.[3] This also ensures the 4-nitrophenol product is fully converted to the chromogenic 4-nitrophenolate ion.

-

-

Measurement:

-

Read the absorbance of each well at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the "no-enzyme" control from all other readings.

-

Calculate the phosphatase activity, which is proportional to the corrected absorbance values.

-

Emergency and Disposal Procedures

A self-validating safety system requires robust plans for when things go wrong.

Accidental Release Measures:

-

Minor Spill (Solid): Evacuate unnecessary personnel.[7] Wearing full PPE, carefully sweep or vacuum up the material and place it into a suitable, closed, and labeled container for disposal.[4][8] Avoid generating dust.[8] Clean the spill area thoroughly.

-

Environmental Precautions: Do not let the chemical enter drains or water courses.[4][7] Prevent further leakage if it is safe to do so.[7]

First Aid Measures: The immediate response to exposure is critical.

-

Inhalation: Move the victim to fresh air.[7] If not breathing, give artificial respiration.[5] Seek immediate medical attention.[10]

-

Skin Contact: Immediately take off contaminated clothing.[7] Wash the affected area with plenty of soap and water for at least 15 minutes.[5][10] Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person.[7] Call a physician or Poison Control Center immediately.[7]

Fire-Fighting Measures:

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7][11]

-

Hazards: The substance is non-combustible but may decompose upon heating to produce irritating, corrosive, and/or toxic fumes.[8]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][8]

Waste Disposal:

-

Procedure: This material and its container must be disposed of as hazardous waste.[9] Disposal should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[7]

-

Regulations: All waste disposal must be in accordance with appropriate federal, state, and local regulations.[6] Do not mix with other waste. Handle uncleaned containers as you would the product itself.

Conclusion